molecular formula C11H14N2O B11906382 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one

Cat. No.: B11906382
M. Wt: 190.24 g/mol
InChI Key: MEFDSTFMDYCNNX-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone family Azetidinones are four-membered lactams, which are known for their biological activity and are often used as building blocks in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1-methyl-4-(p-tolyl)azetidine with a suitable acylating agent can lead to the formation of the azetidinone ring. The reaction conditions typically involve the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-4-phenylazetidin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-Amino-1-methyl-4-(p-chlorophenyl)azetidin-2-one: Contains a p-chlorophenyl group instead of a p-tolyl group.

Uniqueness

3-Amino-1-methyl-4-(p-tolyl)azetidin-2-one is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and potential biological activities. The methyl group at the 1-position and the amino group at the 3-position also contribute to its distinct reactivity and applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-1-methyl-4-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-3-5-8(6-4-7)10-9(12)11(14)13(10)2/h3-6,9-10H,12H2,1-2H3

InChI Key

MEFDSTFMDYCNNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)N2C)N

Origin of Product

United States

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